3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide
CAS No.: 2098131-18-9
Cat. No.: VC3152691
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098131-18-9 |
|---|---|
| Molecular Formula | C10H11N3OS |
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | 3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide |
| Standard InChI | InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) |
| Standard InChI Key | CTSMEKQMOOZAFE-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N |
| Canonical SMILES | C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is a heterocyclic compound that combines a thiophene ring with a pyrazole moiety linked to a propanamide chain. The compound is characterized by a unique structural framework that contributes to its chemical reactivity and potential biological activities.
Basic Chemical Information
The compound is identified by several key chemical identifiers that enable its unambiguous recognition in chemical databases and literature. These identifiers are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 2098131-18-9 |
| Molecular Formula | C10H11N3OS |
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | 3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide |
| Standard InChI | InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) |
| Standard InChIKey | CTSMEKQMOOZAFE-UHFFFAOYSA-N |
| SMILES Notation | C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N |
| PubChem Compound ID | 121212371 |
The compound was first registered in chemical databases in 2016, with the most recent updates to its information occurring on April 5, 2025 .
Structural Features
The molecular structure of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide consists of several key components:
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A thiophene ring (five-membered aromatic heterocycle containing sulfur)
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A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
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A propanamide chain (-CH2-CH2-CONH2)
The thiophene ring is connected to the 3-position of the pyrazole ring, while the propanamide chain extends from the 4-position. This arrangement creates a molecule with multiple potential hydrogen bonding sites and a balance of hydrophilic and hydrophobic regions.
Synthesis Methods
The synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide typically involves multi-step reaction processes that require careful control of reaction conditions and purification techniques.
General Synthetic Approaches
The synthesis of pyrazole derivatives like 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide often follows established routes in heterocyclic chemistry. A common synthetic pathway involves:
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Condensation of thiophene derivatives with hydrazines to form pyrazole intermediates
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Subsequent acylation with propanoyl chloride or similar acylating agents
This multi-step approach allows for the controlled assembly of the heterocyclic framework and the precise positioning of functional groups.
Purification and Characterization
Following synthesis, the compound typically undergoes purification using techniques such as recrystallization, column chromatography, or other separation methods. The purity and structural confirmation are established through various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared Spectroscopy (IR)
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Mass Spectrometry (MS)
These analytical methods provide detailed information about the molecular structure and help in identifying any impurities that may be present in the synthesized product.
Structure-Activity Relationships
The biological activity of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is likely influenced by its structural features. Understanding these structure-activity relationships is crucial for designing more effective derivatives with enhanced biological properties.
Key Structural Elements Affecting Bioactivity
Several structural elements may contribute to the compound's potential biological activities:
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The thiophene ring provides lipophilicity and may enhance binding to hydrophobic pockets in target proteins
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The pyrazole moiety offers hydrogen bond donor/acceptor sites for interaction with biomolecules
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The propanamide chain introduces flexibility and additional hydrogen bonding capabilities
These features collectively determine how the molecule interacts with biological targets such as enzymes, receptors, or other proteins.
Comparison with Related Compounds
A structurally related compound, N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS: 1134999-87-3), shares similar structural elements but differs in the substitution pattern on the pyrazole ring and the linkage between the thiophene and the rest of the molecule. These structural differences likely result in altered biological activities and physicochemical properties, highlighting the importance of subtle structural modifications in drug design.
Research Applications
The compound 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is primarily used for research purposes, with potential applications spanning multiple fields in chemical and biological sciences.
Future Research Directions
Based on the structural characteristics and the known properties of similar compounds, several promising research directions can be identified:
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Optimization of synthetic routes to improve yield and purity
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Exploration of additional biological activities beyond those already known
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Structure modification to enhance potency and selectivity for specific targets
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Investigation of potential applications in material science or as chemical probes
These research avenues could expand our understanding of the compound's properties and potential applications.
Analytical Methods for Characterization
Accurate characterization of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is essential for confirming its structure and purity. Various analytical techniques are employed for this purpose.
Spectroscopic Analysis
Several spectroscopic methods provide complementary information about the compound's structure:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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1H NMR reveals the hydrogen environments in the molecule
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13C NMR provides information about carbon atoms
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2D NMR techniques help establish connectivity between atoms
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Infrared Spectroscopy (IR):
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Identifies functional groups, particularly the amide C=O stretching vibration
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Reveals N-H stretching vibrations from the pyrazole and amide groups
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern
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High-resolution MS provides accurate mass measurement
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